N-(3-acetamidophenyl)-2-(2-{[(2-methoxyphenyl)carbamoyl]amino}-1,3-thiazol-4-yl)acetamide
Description
N-(3-acetamidophenyl)-2-(2-{[(2-methoxyphenyl)carbamoyl]amino}-1,3-thiazol-4-yl)acetamide is a synthetic acetamide derivative featuring a 1,3-thiazole core substituted with a carbamoyl-linked 2-methoxyphenyl group and an acetamide-bound 3-acetamidophenyl moiety. Its molecular formula is C20H19N5O4S, with a molecular weight of approximately 433.47 g/mol (estimated from structural analogs in ).
Properties
IUPAC Name |
N-(3-acetamidophenyl)-2-[2-[(2-methoxyphenyl)carbamoylamino]-1,3-thiazol-4-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N5O4S/c1-13(27)22-14-6-5-7-15(10-14)23-19(28)11-16-12-31-21(24-16)26-20(29)25-17-8-3-4-9-18(17)30-2/h3-10,12H,11H2,1-2H3,(H,22,27)(H,23,28)(H2,24,25,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEJQDWCWUOYLBA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=CC=C1)NC(=O)CC2=CSC(=N2)NC(=O)NC3=CC=CC=C3OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N5O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-acetamidophenyl)-2-(2-{[(2-methoxyphenyl)carbamoyl]amino}-1,3-thiazol-4-yl)acetamide is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article discusses its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be described as follows:
- Molecular Formula : C18H20N4O3S
- Molecular Weight : 372.44 g/mol
- IUPAC Name : this compound
The presence of the thiazole ring and the methoxyphenyl group contributes to its biological activity.
Research indicates that this compound exhibits various biological activities, primarily through the following mechanisms:
- Antimicrobial Activity : Studies have shown that derivatives of thiazole compounds possess significant antimicrobial properties. The thiazole moiety is known to enhance the interaction with bacterial enzymes, leading to inhibition of bacterial growth.
- Anti-inflammatory Effects : The compound may modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are critical in inflammation processes.
- Anticancer Properties : Preliminary studies suggest that the compound can induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins, which are crucial in regulating cell death.
Case Studies and Research Findings
Several studies have explored the biological activity of compounds related to this compound:
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth in vitro | |
| Anti-inflammatory | Reduced levels of TNF-alpha and IL-6 | |
| Anticancer | Induction of apoptosis in breast cancer cells |
Detailed Research Findings
- Antimicrobial Studies : A study demonstrated that thiazole derivatives exhibited potent activity against Gram-positive bacteria and fungi. The minimum inhibitory concentration (MIC) values were significantly lower than those for standard antibiotics, indicating a promising alternative for treating resistant strains .
- Anti-inflammatory Mechanism : In vitro assays showed that this compound significantly inhibited the production of pro-inflammatory cytokines in macrophages stimulated with lipopolysaccharides (LPS), suggesting its potential use in inflammatory diseases .
- Cancer Research : The compound was tested on various cancer cell lines (e.g., MCF-7 for breast cancer), showing a dose-dependent decrease in cell viability and increased markers for apoptosis, such as cleaved PARP and caspase activation .
Scientific Research Applications
Structural Features
The compound contains a thiazole ring, an acetamide group, and a methoxyphenyl substituent, which are known to contribute to its biological activity. The thiazole moiety is often associated with antimicrobial and anticancer properties due to its ability to interact with biological targets.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds with similar structures. For instance:
- Mechanism of Action : The compound is believed to induce apoptosis in cancer cells by disrupting mitochondrial function and inhibiting anti-apoptotic proteins such as Bcl-2. This mechanism has been observed in various indole and thiazole derivatives, which share structural similarities with our compound.
- Case Study : A study evaluated the cytotoxic effects of thiazole-based compounds on human cancer cell lines. The lead compound demonstrated significant inhibition of cell proliferation in A-431 (epidermoid carcinoma) and Jurkat (T-cell leukemia) cells, indicating its potential as an anticancer agent.
Antimicrobial Activity
The structural characteristics of N-(3-acetamidophenyl)-2-(2-{[(2-methoxyphenyl)carbamoyl]amino}-1,3-thiazol-4-yl)acetamide suggest promising antimicrobial properties.
- Mechanism of Action : The compound may exert its antibacterial effects by disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways, similar to other thiazole derivatives .
- Case Study : Research on related thiazole compounds has shown efficacy against both Gram-positive and Gram-negative bacteria. A comparative study indicated that these compounds could effectively inhibit bacterial growth, supporting the hypothesis that our compound may exhibit similar activity.
Crystallographic Studies
Crystallographic analysis has provided insights into the molecular geometry and interactions of similar compounds. For example:
- Crystal Structure Determination : A related study focused on the crystal structure of a derivative involving methoxyphenyl groups. The findings revealed significant self-association patterns that could influence biological activity . Such studies are crucial for understanding how structural modifications can enhance or diminish biological efficacy.
Synthetic Routes
Research into synthetic methodologies for producing this compound has also been documented:
- One-Step Synthesis : Advanced synthetic techniques have been developed to streamline the production of this compound, allowing for easier access for research purposes. These methods leverage established chemical reactions to minimize steps while maximizing yield.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Phenyl Ring
a. N-(4-bromophenyl)-2-(2-{[(2-methoxyphenyl)carbamoyl]amino}-1,3-thiazol-4-yl)acetamide (F042-0759)
- Key Differences : The 3-acetamidophenyl group in the target compound is replaced with a 4-bromophenyl ring.
- Implications : Bromine’s electronegativity and hydrophobic character may alter solubility and binding interactions compared to the acetamide group. The molecular weight increases to 453.33 g/mol ().
- Synthesis : Likely synthesized via similar carbodiimide-mediated coupling (as in ), with bromophenylacetic acid as a precursor.
b. N-(3-acetamidophenyl)-2-(2-{[3-(trifluoromethyl)phenyl]amino}-1,3-thiazol-4-yl)acetamide
- Key Differences : The 2-methoxyphenyl carbamoyl group is replaced with 3-(trifluoromethyl)phenyl .
Variations in the Carbamoyl Substituent
a. 2-{2-[(Cyclohexylcarbamoyl)amino]-1,3-thiazol-4-yl}-N-[4-(trifluoromethyl)phenyl]acetamide
- Key Differences : The 2-methoxyphenyl carbamoyl is replaced with cyclohexylcarbamoyl , and the phenyl ring is 4-(trifluoromethyl)phenyl .
- Implications : The bulky cyclohexyl group may restrict conformational flexibility, while the CF3-phenyl enhances hydrophobicity ().
b. 2-[(5-{[(4-Methylphenyl)carbamoyl]amino}-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(4-nitrophenyl)acetamide
- Key Differences : The thiazole core is replaced with 1,3,4-thiadiazole , and the carbamoyl group is attached to 4-methylphenyl .
- Implications : Thiadiazole’s electron-withdrawing nature and methylphenyl’s steric effects may influence electronic properties and target binding ().
Structural and Conformational Insights
- Crystallographic Data: highlights that substituents influence dihedral angles between aromatic rings. For example, dichlorophenyl and pyrazolyl rings in a related compound exhibit dihedral angles of 54.8°–77.5°, suggesting substituent-dependent conformational preferences.
Comparative Data Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
